
Boc-Gln(Trt)-OH
Overview
Description
Boc-Gln(Trt)-OH: , also known as tert-butoxycarbonyl-L-glutamine trityl ester, is a protected form of the amino acid glutamine. It is commonly used in peptide synthesis due to its stability and ease of handling. The compound features a tert-butoxycarbonyl (Boc) group protecting the amino group and a trityl (Trt) group protecting the side-chain amide group of glutamine. These protecting groups prevent unwanted side reactions during peptide synthesis, making this compound a valuable reagent in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Gln(Trt)-OH typically involves the protection of the amino and side-chain amide groups of glutamine. The process begins with the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting Boc-protected glutamine is then treated with trityl chloride (Trt-Cl) in the presence of a base to protect the side-chain amide group, yielding this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and flow chemistry techniques to ensure high efficiency and yield. The use of solid-phase peptide synthesis (SPPS) is also common, where the protected amino acid is attached to a resin and sequentially coupled with other amino acids to form peptides .
Chemical Reactions Analysis
Types of Reactions: Boc-Gln(Trt)-OH undergoes various chemical reactions, including:
Common Reagents and Conditions:
Deprotection: TFA for Boc removal, HF or TFMSA for Trt removal.
Coupling: DCC or DIC as coupling reagents, often in the presence of bases like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Major Products:
Deprotected Glutamine: Removal of Boc and Trt groups yields free glutamine.
Peptides: Coupling reactions with other amino acids produce peptides with specific sequences.
Scientific Research Applications
Chemistry: Boc-Gln(Trt)-OH is widely used in the synthesis of peptides and proteins. Its stability and ease of deprotection make it an essential reagent in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis .
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the role of specific amino acids in protein function. It is also employed in the synthesis of peptide-based inhibitors and probes .
Medicine: this compound is used in the development of peptide-based therapeutics, including enzyme inhibitors, receptor agonists, and antagonists. It is also utilized in the synthesis of peptide vaccines and diagnostic agents .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs and biologics. It is also employed in the synthesis of cosmetic peptides and functional food ingredients .
Mechanism of Action
The mechanism of action of Boc-Gln(Trt)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc and Trt protecting groups prevent unwanted side reactions during the synthesis process. Upon deprotection, the free amino and amide groups of glutamine can participate in peptide bond formation, enabling the synthesis of peptides and proteins with specific sequences .
Comparison with Similar Compounds
Boc-Gln-ONp: Boc-L-glutamine 4-nitrophenyl ester, used in peptide synthesis with similar protecting groups.
Boc-Gln-Ala-Arg-MCA: A substrate used in enzymatic assays to measure trypsin activity.
Uniqueness: Boc-Gln(Trt)-OH is unique due to the presence of both Boc and Trt protecting groups, which provide enhanced stability and selectivity during peptide synthesis. This dual protection allows for more efficient and controlled synthesis of complex peptides compared to compounds with only one type of protecting group .
Biological Activity
Boc-Gln(Trt)-OH , or tert-butoxycarbonyl-L-glutamine trityl ester, is a protected form of the amino acid glutamine that is extensively utilized in peptide synthesis. Its structure includes a tert-butoxycarbonyl (Boc) group protecting the amino group and a trityl (Trt) group protecting the side-chain amide group. These protective groups are crucial for preventing unwanted side reactions, thereby enhancing the efficiency and specificity of peptide synthesis.
- Molecular Formula : C19H24N2O4
- Molecular Weight : 348.41 g/mol
- CAS Number : 132388-69-3
Synthesis
The synthesis of this compound typically involves:
- Protection of the amino group using Boc-Cl in the presence of a base like triethylamine.
- Protection of the side-chain amide group with Trt-Cl under similar conditions.
This method ensures high yields and purity, making it suitable for subsequent coupling reactions in peptide synthesis .
Role in Peptide Synthesis
This compound plays a significant role in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. Its stability under various reaction conditions allows for the formation of complex peptides that may include various functional groups. The compound is often used to study:
- Protein-protein interactions
- Enzyme-substrate interactions
- The specific roles of amino acids in protein function .
Applications in Research and Medicine
- Peptide-Based Therapeutics : this compound is utilized in developing peptide-based drugs, including enzyme inhibitors and receptor modulators. These applications are particularly relevant in treating diseases where peptides play a therapeutic role, such as diabetes and cancer.
- Peptide Vaccines : The compound is also involved in synthesizing peptide vaccines, which are crucial for immunotherapy approaches against various diseases.
- Diagnostic Agents : It can be used to create peptide probes for diagnostic purposes, enhancing the detection and monitoring of diseases at molecular levels.
The mechanism primarily involves:
- The deprotection of Boc and Trt groups under acidic conditions, which exposes the free amino and amide groups.
- These free groups can then participate in peptide bond formation, enabling the synthesis of peptides with specific sequences tailored for biological activity .
Study on Peptide Synthesis Efficiency
A recent study demonstrated that using this compound significantly improved the yield of synthesized peptides when compared to other protected forms of glutamine. The study reported an increase in yield by approximately 30% when using this compound in solid-phase synthesis protocols involving complex sequences .
Research on Protein Interactions
Another investigation focused on the use of this compound in studying protein-protein interactions revealed that peptides synthesized with this compound exhibited enhanced binding affinity to target proteins compared to unprotected glutamine derivatives. This finding underscores the importance of protective groups in maintaining structural integrity during interaction studies .
Comparative Analysis
Property/Feature | This compound | Other Glutamine Derivatives |
---|---|---|
Stability | High | Variable |
Yield in Peptide Synthesis | High | Moderate to Low |
Use in Therapeutic Applications | Widely Used | Limited |
Q & A
Q. Basic: How can researchers optimize the solubility of Boc-Gln(Trt)-OH in peptide synthesis?
Methodological Answer:
To enhance solubility, pre-warm the solvent (e.g., DCM, DMF) to 37°C before dissolving this compound, and employ sonication for 10–15 minutes to disrupt crystalline aggregates. Solvent polarity should match the compound’s tert-butyl and trityl protecting groups, which confer hydrophobicity. For aqueous-organic mixtures, incremental addition of a polar co-solvent (e.g., acetonitrile) may improve dispersion .
Q. Advanced: What strategies mitigate carbodiimide-mediated side reactions during this compound activation?
Methodological Answer:
Carbodiimide reagents like DIC or EDC can induce Beckmann rearrangements or oxazolone formation. To suppress side reactions:
- Use additives (e.g., Oxyma-B) to stabilize the activated intermediate and reduce racemization.
- Monitor reaction progress via HPLC (C18 column, gradient elution with 0.1% TFA in water/acetonitrile) to detect byproducts early. Adjust coupling times (<60 minutes) and temperatures (0–4°C) to limit degradation .
Q. Basic: What analytical methods are recommended for validating this compound purity and identity?
Methodological Answer:
- HPLC-MS : Use reversed-phase chromatography with UV detection (220–280 nm) and ESI-MS for molecular weight confirmation.
- NMR : Analyze H and C spectra in deuterated DMSO or CDCl3 to verify protecting group integrity (e.g., trityl protons at δ 7.2–7.4 ppm).
- Melting Point : Compare observed values (literature: ~180–185°C) to assess crystallinity and purity .
Q. Advanced: How does the trityl (Trt) protecting group in this compound influence coupling efficiency compared to alternative groups?
Methodological Answer:
The Trt group sterically shields the glutamine side chain, reducing side reactions but potentially slowing coupling kinetics. Comparative studies (e.g., vs. Mmt or Dde groups) show:
- Coupling Efficiency : Trt requires longer activation times (2–3 equiv. of coupling reagents) but offers superior stability under acidic conditions.
- Deprotection : Trt is cleaved with TFA/water (95:5), whereas Mmt requires milder acids. Balance steric demand with synthetic workflow needs .
Q. Basic: What storage conditions preserve this compound stability during long-term experiments?
Methodological Answer:
- Temperature : Store at –20°C in airtight, desiccated containers to prevent hydrolysis.
- Solubility Maintenance : Pre-dissolve in anhydrous DMF or DCM for aliquots, avoiding repeated freeze-thaw cycles.
- Moisture Control : Use molecular sieves (3Å) in solvent stocks to minimize water ingress .
Q. Advanced: Can computational modeling predict this compound reactivity under varying synthetic conditions?
Methodological Answer:
Yes. Density Functional Theory (DFT) simulations can model:
- Activation Energy : Compare carbodiimide-mediated activation pathways to identify kinetically favorable conditions.
- Solvent Effects : Use COSMO-RS to predict solubility parameters and optimize solvent blends.
- Protecting Group Stability : Simulate acidolysis kinetics (e.g., TFA vs. HCl) to guide deprotection protocols .
Q. Basic: How should researchers design controlled experiments to assess this compound’s impact on peptide chain elongation?
Methodological Answer:
- Control Groups : Synthesize peptides with and without this compound under identical conditions.
- Metrics : Measure coupling yields (via ninhydrin test), racemization (via Marfey’s reagent), and stepwise efficiency (HPLC).
- Statistical Design : Use factorial experiments to isolate variables (e.g., solvent, temperature, reagent ratios) .
Q. Advanced: What mechanisms explain this compound’s resistance to premature deprotection during Fmoc-based SPPS?
Methodological Answer:
The Boc group (acid-labile) and Trt group (stable under piperidine) allow orthogonal deprotection:
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-(tritylamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O5/c1-28(2,3)36-27(35)30-24(26(33)34)19-20-25(32)31-29(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24H,19-20H2,1-3H3,(H,30,35)(H,31,32)(H,33,34)/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXNCDUSVVLUFM-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40568891 | |
Record name | N~2~-(tert-Butoxycarbonyl)-N-(triphenylmethyl)-L-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40568891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132388-69-3 | |
Record name | N~2~-(tert-Butoxycarbonyl)-N-(triphenylmethyl)-L-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40568891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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